4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride
Overview
Description
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO5S2 and a molecular weight of 285.73 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-methoxybenzenesulfonyl chloride with sulfamic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds . This reactivity is crucial in its role as a reagent in organic synthesis and biochemical assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methoxy group.
4-Chlorobenzenesulfonyl chloride: Lacks the methoxy and sulfamoyl groups, making it less reactive in certain applications.
Uniqueness
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and sulfamoyl groups, which enhance its reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-methoxy-3-sulfamoylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIZWIJTQFZQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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